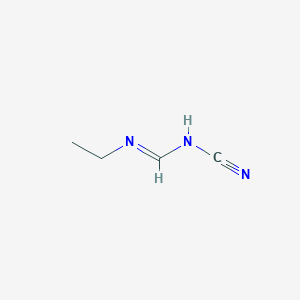

N-Cyano-N'-ethylmethanimidamide

Description

N-Cyano-N'-ethylmethanimidamide is a cyanoguanidine derivative characterized by a methanimidamide backbone substituted with a cyano (-CN) group and an ethyl (-C₂H₅) moiety. Cyanoguanidines are known for their ability to mimic urea bioisosteres, enabling interactions with histamine receptors . The ethyl group in this compound may balance hydrophobicity and steric effects, influencing receptor binding and pharmacokinetics compared to longer alkyl chains or aromatic substituents.

Properties

CAS No. |

103298-40-4 |

|---|---|

Molecular Formula |

C4H7N3 |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

N-cyano-N'-ethylmethanimidamide |

InChI |

InChI=1S/C4H7N3/c1-2-6-4-7-3-5/h4H,2H2,1H3,(H,6,7) |

InChI Key |

LDXOCHMLWSGWBT-UHFFFAOYSA-N |

Canonical SMILES |

CCN=CNC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-ethylmethanimidamide typically involves the reaction of ethylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} ]

In this reaction, ethylamine reacts with cyanogen chloride to form N-Cyano-N’-ethylmethanimidamide and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N-Cyano-N’-ethylmethanimidamide can be achieved through continuous flow processes. This involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes also minimizes the risk of exposure to hazardous reagents such as cyanogen chloride.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-ethylmethanimidamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to form ethylamine and cyanamide.

Reduction: Reduction of the cyano group can lead to the formation of primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Ethylamine and cyanamide.

Reduction: Primary amines.

Scientific Research Applications

N-Cyano-N’-ethylmethanimidamide has several applications in scientific research:

Synthetic Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyano-N’-ethylmethanimidamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Acetamiprid

- Structure: (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N’-cyano-N-methylethanimidamide .

- Molecular Formula : C₁₀H₁₁ClN₄.

- Key Features: A neonicotinoid insecticide with a pyridinylmethyl group and chlorine substitution.

- Comparison : The aromatic pyridine ring and chlorine atom enhance binding to nicotinic acetylcholine receptors in insects, unlike the ethyl-substituted target compound. Acetamiprid’s higher molecular weight (222.7 g/mol) and melting point (98.9°C) reflect its aromatic complexity .

Cimetidine

- Structure: N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine .

- Molecular Formula : C₁₀H₁₆N₆S.

- Key Features : A histamine H₂ receptor antagonist used to treat ulcers.

- Comparison : The imidazole ring and thioether linker in cimetidine improve binding specificity to H₂ receptors. The target compound’s lack of heterocyclic groups may reduce receptor selectivity but simplify synthesis .

N'-Cyano-N-(2-cyanoethyl)-N-methylethanimidamide

- Structure: Contains a cyanoethyl (-CH₂CH₂CN) group instead of ethyl .

- Molecular Formula : C₇H₁₀N₄.

Physicochemical Properties

Notes:

Pharmacological Activity

- Hybrid H₁/H₂ Antagonists: Cyanoguanidines with spacer chains (e.g., six methylene groups in compound 21 ) show dual receptor antagonism. The ethyl group in N-Cyano-N'-ethylmethanimidamide may optimize spacer length for balanced H₁/H₂ binding.

- Receptor Affinity : Tiotidine-type compounds (e.g., compound 32 ) achieve pKₐ values of 8.61 (H₁) and 6.61 (H₂). Ethyl substitution could modulate these values by altering steric and electronic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.